2-(Cyanoimino)thiazolidine-4-one

Neonicotinoid insecticide Nicotinic acetylcholine receptor Neuroblocking potency

2-(Cyanoimino)thiazolidine-4-one (CAS 176529-83-2) is a compact, multifunctional heterocyclic building block bearing a reactive cyanoimino group at the 2-position and a carbonyl at the 4-position of the thiazolidine ring. It serves as the key pharmacophoric core for the commercial neonicotinoid insecticide thiacloprid and as the essential synthetic entry point to a proprietary family of aldose reductase inhibitors and antihyperlipidemic agents exemplified by FPFS-410.

Molecular Formula C4H3N3OS
Molecular Weight 141.15 g/mol
CAS No. 176529-83-2
Cat. No. B063344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyanoimino)thiazolidine-4-one
CAS176529-83-2
SynonymsCyanamide, (4,5-dihydro-4-oxo-2-thiazolyl)- (9CI)
Molecular FormulaC4H3N3OS
Molecular Weight141.15 g/mol
Structural Identifiers
SMILESC1C(=O)N=C(S1)NC#N
InChIInChI=1S/C4H3N3OS/c5-2-6-4-7-3(8)1-9-4/h1H2,(H,6,7,8)
InChIKeyPFSHNSJERVOFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyanoimino)thiazolidine-4-one (CAS 176529-83-2): Core Scaffold Procurement & Differentiation Guide


2-(Cyanoimino)thiazolidine-4-one (CAS 176529-83-2) is a compact, multifunctional heterocyclic building block bearing a reactive cyanoimino group at the 2-position and a carbonyl at the 4-position of the thiazolidine ring [1]. It serves as the key pharmacophoric core for the commercial neonicotinoid insecticide thiacloprid and as the essential synthetic entry point to a proprietary family of aldose reductase inhibitors and antihyperlipidemic agents exemplified by FPFS-410 [2]. Unlike simple thiazolidine-2,4-diones or rhodanines, the cyanoimino warhead imparts a distinct electronic character that fundamentally alters both biological target engagement and downstream synthetic derivatization opportunities [3].

Why Generic Thiazolidine Analogs Cannot Replace 2-(Cyanoimino)thiazolidine-4-one in Target Applications


Substituting 2-(cyanoimino)thiazolidine-4-one with a rhodanine (2-thioxo-4-thiazolidinone), thiazolidine-2,4-dione, or 2-iminothiazolidin-4-one scaffold is not functionally equivalent because the cyanoimino group (N–C≡N) possesses a distinct electron-withdrawing character and hydrogen-bond-accepting geometry relative to thioxo (C=S), oxo (C=O), or simple imino (C=NH) substituents [1]. This difference translates into quantifiably divergent neuroblocking potency at insect nicotinic acetylcholine receptors (nAChRs) [2] and a uniquely attenuated activation profile at human PPARγ compared to thiazolidinedione-class insulin sensitizers, enabling the dual antihyperglycemic and lipid-lowering pharmacology observed in FPFS-410 that is not recapitulated by pioglitazone [3].

Quantitative Differentiation Evidence: 2-(Cyanoimino)thiazolidine-4-one vs. Closest Analogs


Insecticidal Pharmacophore Potency: Cyanoimino vs. Nitromethylene Warhead Activity at Cockroach nAChR

The cyanoiminothiazolidine pharmacophore, the defining functional group of 2-(cyanoimino)thiazolidine-4-one, exhibits insecticidal activity against the American cockroach (Periplaneta americana) with a minimum lethal dose (MLD) of approximately 10 nmol per insect by injection [1]. This activity level positions it as an effective neonicotinoid warhead; however, in direct head-to-head comparison, the cyanoimino (NCN) congeners are consistently weaker than the corresponding nitromethylene (CHNO₂) variants [1]. Quantitative structure–activity relationship (QSAR) analysis across 23 pharmacophore variants established that neuroblocking potency measured at the cockroach ganglion is proportional to the Mulliken charge on the cyano nitrogen atom, with an optimum log P of 1.19 governing receptor-site accessibility [2].

Neonicotinoid insecticide Nicotinic acetylcholine receptor Neuroblocking potency

PPARγ Activation: Attenuated Agonism of Cyanoimino-Oxothiazolidine vs. Full Thiazolidinedione Agonist Pioglitazone

The 5-benzylidene derivative of 2-(cyanoimino)thiazolidine-4-one (FPFS-410) was directly compared with the thiazolidinedione-class drug pioglitazone in a PPARγ reporter gene assay [1]. FPFS-410 demonstrated substantially weaker PPARγ transactivation than pioglitazone [1]. Despite this attenuated PPARγ agonism, FPFS-410 treatment of genetically obese-diabetic db/db mice markedly ameliorated both severe hyperglycemia and hypertriglyceridemia, and in 3T3-L1 preadipocytes it facilitated intracellular lipid accumulation in a fashion similar to pioglitazone while additionally producing a significant increase in glucose transport [2].

PPARγ Antidiabetic Insulin sensitizer

Synthetic Versatility: One-Pot Conversion to 1,3,5-Triazine-2,4-diamines via Unique Nitrile Carbon Reactivity

The N(3)-dimethoxymethyl derivative of 2-(cyanoimino)thiazolidine undergoes a one-pot reaction with secondary amines to afford 1,3,5-triazine-2,4-diamines in good yield (Scheme 98, Science of Synthesis) [1]. This transformation exploits the electrophilic nitrile carbon of the cyanoimino group for primary nucleophilic attack, followed by ring closure at the protected carbonyl, and represents a synthetic disconnection not accessible from 2-thioxo-4-thiazolidinone (rhodanine) or thiazolidine-2,4-dione precursors, which lack the requisite nitrile electrophile .

Heterocyclic synthesis 1,3,5-Triazine Building block reactivity

Enabling Intermediate for Thiacloprid: Industrial-Scale Neonicotinoid Production Pathway

2-(Cyanoimino)thiazolidine (the reduced-ring analog of the title compound) is explicitly identified as the essential building block for the commercial synthesis of thiacloprid, a globally registered neonicotinoid insecticide [1]. The synthesis proceeds via condensation of N-cyanoiminothiazolidine with 2-chloro-5-chloromethylpyridine in the presence of an organic base such as DBU and an iridium catalyst [2]. Patent literature further discloses that 2-(cyanoimino)thiazolidine-4-one (CAS 176529-83-2) itself serves as the direct precursor to a series of proprietary aldose reductase inhibitors and antihyperlipidemic agents developed by Fujimoto Pharmaceutical [3].

Thiacloprid synthesis Neonicotinoid insecticide Industrial building block

Crystallographic Confirmation of Planar Cyanoimino-Thiazolidine Geometry Supporting Structure-Based Design

X-ray crystallographic analysis of a 2-(cyanoimino)thiazolidine-containing derivative confirmed that the cyanoiminothiazolidine unit adopts an approximately planar geometry [1]. The dihedral angles between the planar thiazolidine ring system and the benzoyl and benzylidene substituents were measured at 63.74(13)° and 68.56(15)°, respectively [2]. This well-defined conformation contrasts with the non-planar, puckered ring geometries frequently observed in saturated thiazolidine-2,4-diones and 2-thioxothiazolidines, where the sp³-hybridized C-5 and the exocyclic C=O or C=S groups adopt different torsional preferences [3].

X-ray crystallography Conformational analysis Structure-based drug design

Verified Application Scenarios for 2-(Cyanoimino)thiazolidine-4-one Based on Quantitative Evidence


Neonicotinoid Insecticide Lead Optimization: Warhead Selection Guided by nAChR Potency Data

When designing novel neonicotinoid candidates, the cyanoiminothiazolidine pharmacophore provides insecticidal activity at an MLD of ~10 nmol (cockroach injection), but with quantifiably lower potency than the nitromethylene warhead [1]. This differential positions the cyanoimino scaffold for applications where reduced mammalian nAChR affinity or distinct metabolic stability is desired. The established QSAR model (optimal log P = 1.19; potency proportional to cyano nitrogen Mulliken charge) enables rational optimization of receptor binding and pharmacokinetics [2]. The industrial precedent of thiacloprid synthesis directly from N-cyanoiminothiazolidine validates this approach at commercial scale .

Dual Antihyperglycemic–Lipid-Lowering Agent Development with Reduced PPARγ Liability

For metabolic disease programs seeking insulin-sensitizing activity with minimized PPARγ-driven adverse effects (e.g., weight gain, edema), the cyanoimino-oxothiazolidine scaffold represented by FPFS-410 offers a differentiated profile: substantially weaker PPARγ transactivation than pioglitazone, yet comparable efficacy in correcting hyperglycemia and hypertriglyceridemia in db/db mice and enhanced glucose transport in 3T3-L1 adipocytes [1]. Procuring 2-(cyanoimino)thiazolidine-4-one as the core building block enables exploration of 5-benzylidene derivative libraries to identify optimized partial PPARγ modulators with dual metabolic pharmacology [2].

Diversification of Heterocyclic Libraries via Nitrile Carbon-Centered Reactivity

Medicinal chemistry groups requiring access to 1,3,5-triazine-2,4-diamines, imidazo[2,1-b]thiazoles, or thiazolo[3,2-b]-1,2,4-triazoles can leverage the unique electrophilic reactivity of the cyanoimino nitrile carbon, which is absent in rhodanine and thiazolidine-2,4-dione building blocks [1]. The one-pot conversion to triazine diamines and the sequential alkylation/cyclization to fused bicyclic systems provide efficient, operationally simple routes to heterocyclic scaffolds that would otherwise require multistep de novo synthesis [2].

Aldose Reductase Inhibitor Programs Targeting Diabetic Complications

2-(Cyanoimino)thiazolidine-4-one is the key intermediate specified in multiple patent families (EP 0697410, US 5750712, JP 3884096) for the synthesis of 5-substituted alkylidene and benzylidene aldose reductase inhibitors with demonstrated utility against diabetic neuropathy, retinopathy, cataract, and nephropathy [1]. The cyanoimino group at the 2-position is structurally essential for the inhibitory pharmacophore, as it engages the enzyme's anion-binding pocket differently from carboxylic acid-based inhibitors such as epalrestat, potentially offering improved selectivity over aldehyde reductase [2].

Quote Request

Request a Quote for 2-(Cyanoimino)thiazolidine-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.